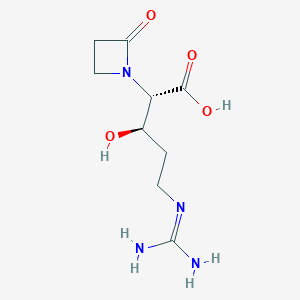
Amidinoproclavaminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amidinoproclavaminic acid is a member of guanidines, a L-arginine derivative, a beta-lactam, a monocarboxylic acid and a secondary alcohol. It derives from a proclavaminic acid. It is a tautomer of an this compound zwitterion.
Wissenschaftliche Forschungsanwendungen
1. Biosynthesis in Clavulanic Acid Production
Amidinoproclavaminic acid plays a critical role in the biosynthesis of clavulanic acid, a clinically significant beta-lactamase inhibitor. This process involves the hydrolysis of a guanidino group to yield proclavaminic acid and urea, a step catalyzed by proclavaminic acid amidino hydrolase (PAH). The PAH enzyme, showing homology with arginases, is integral in selecting specific intermediates in the clavam biosynthesis pathway and demonstrates the evolutionary adaptability of hydrolytic enzymes in antibiotic production (Elkins et al., 2002).
2. Therapeutic Potential in Liver and Skin Cell Activity
N-phenylpropenoyl-L-amino acid amides, structurally related to this compound, have shown significant stimulation of mitochondrial activity and proliferation rates in human liver cells. These compounds also exhibit potential in enhancing the proliferation of human keratinocytes, indicating a possible therapeutic application in skin health and disease management (Hensel et al., 2007).
3. Drug Delivery Applications
Research on L-type amino acid transporter 1 utilizing prodrugs of ferulic acid, which are structurally akin to this compound, reveals insights into drug delivery systems. These studies demonstrate the efficacy of amide-based prodrugs in crossing the blood-brain barrier and highlight the potential of similar compounds in enhancing drug delivery to specific sites, such as the brain (Puris et al., 2019).
4. Antioxidant Properties
Compounds structurally related to this compound, like carminic acid, have been studied for their antioxidant effects. These studies are significant in understanding the potential of this compound derivatives in protecting cells from oxidative damage, which is crucial in numerous health conditions (Li et al., 2009).
5. Antibacterial Applications
Amidoxime derivatives, which share a functional group with this compound, exhibit antibacterial properties. This research indicates the potential of this compound derivatives in developing new antibacterial agents, especially in the context of increasing antibiotic resistance (Samsonowicz-Górski et al., 2021).
6. Anticancer Research
The exploration of amino acid promoieties in drug compounds similar to this compound has opened new avenues in anticancer research. This includes the design of prodrugs that can modify the pharmacokinetics of active agents, leading to enhanced efficacy in cancer therapy (Gynther et al., 2016).
Eigenschaften
Molekularformel |
C9H16N4O4 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
(2S,3R)-5-(diaminomethylideneamino)-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C9H16N4O4/c10-9(11)12-3-1-5(14)7(8(16)17)13-4-2-6(13)15/h5,7,14H,1-4H2,(H,16,17)(H4,10,11,12)/t5-,7+/m1/s1 |
InChI-Schlüssel |
MPNWPLYZGCKKFY-VDTYLAMSSA-N |
Isomerische SMILES |
C1CN(C1=O)[C@@H]([C@@H](CCN=C(N)N)O)C(=O)O |
SMILES |
C1CN(C1=O)C(C(CCN=C(N)N)O)C(=O)O |
Kanonische SMILES |
C1CN(C1=O)C(C(CCN=C(N)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




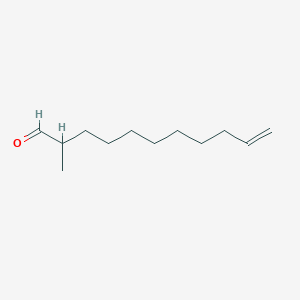
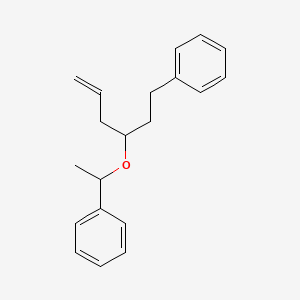
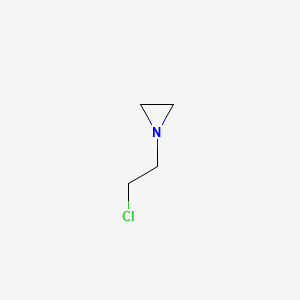

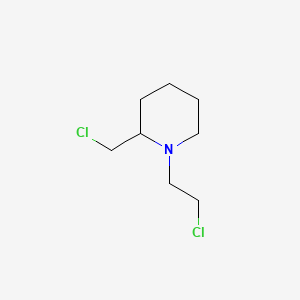

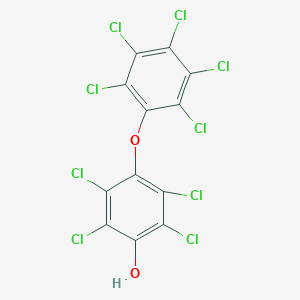


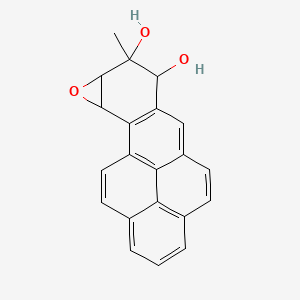
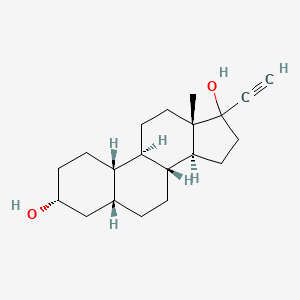
![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)
